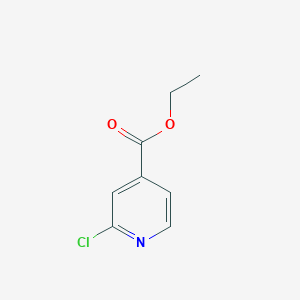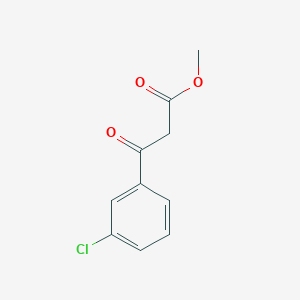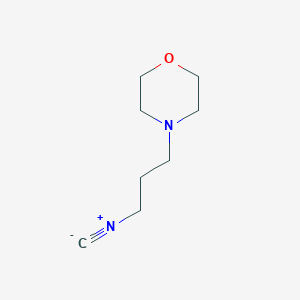
1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone
Übersicht
Beschreibung
1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone, also known as ADCEB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. ADCEB is a ketone derivative that is structurally related to amphetamines and is known to exhibit psychostimulant properties.
Wissenschaftliche Forschungsanwendungen
Photocatalytic Degradation in Environmental Applications
- Photocatalytic Transformation : A study explored the photocatalytic transformation of salbutamol under simulated solar irradiation using titanium dioxide as a photocatalyst. This process involved the investigation of drug decomposition, identification of intermediate compounds, assessment of mineralization, and toxicity evaluation (Sakkas et al., 2007).
Antimicrobial Activities in Medicinal Chemistry
- Antimicrobial Properties : Research on the synthesis and antimicrobial activity of compounds related to 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone demonstrated their application in pharmaceutical industry and drug research, highlighting their potential in addressing bacterial infections (Wanjari, 2020).
Synthesis of Radiolabelled Analogs in Pharmaceutical Research
- Radiolabelled Clenbuterol Analogues : A study on the synthesis of radiolabelled clenbuterol analogues, which share a structural similarity with 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone, was conducted. This research is crucial for understanding the pharmacokinetics and metabolic pathways of related compounds (Pegg et al., 1991).
Biocatalysis for Enantioselective Synthesis
- Chiral Synthesis via Biocatalysis : An investigation using a new Acinetobacter sp. isolate demonstrated the enantioselective synthesis of chiral intermediates related to the compound , emphasizing the importance of biocatalysis in producing enantiomerically pure pharmaceutical intermediates (Miao et al., 2019).
Novel Synthetic Routes in Organic Chemistry
- Innovative Synthesis Methods : Research into the synthesis and mechanism of formation of various derivatives of 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone has led to the development of new methods in organic synthesis, expanding the toolbox available for chemists (Akimova et al., 2004).
Eigenschaften
IUPAC Name |
1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2O/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7/h4-5,16H,6,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIQLKPBFDBNMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(=O)C1=CC(=C(C(=C1)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388487 | |
| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone | |
CAS RN |
69708-36-7 | |
| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-[(1,1-dimethylethyl)amino]ethanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93LQD44UKM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[5-(Methylsulfonyl)-2,3-dihydro-1H-indol-1-yl]-4-oxobutanoic acid](/img/structure/B1586850.png)










